An In-depth Technical Guide to 2-isopropyl-3,5-xylenol (CAS 60834-80-2): Properties, Synthesis, and Potential Applications
An In-depth Technical Guide to 2-isopropyl-3,5-xylenol (CAS 60834-80-2): Properties, Synthesis, and Potential Applications
Abstract
2-isopropyl-3,5-xylenol (CAS: 60834-80-2) is a substituted phenolic compound with potential utility as a chemical intermediate and building block in the fields of materials science and drug discovery. As a derivative of 3,5-xylenol, it belongs to a class of compounds known for their applications as antioxidants, disinfectants, and precursors to performance polymers. This guide addresses the significant gap in publicly available experimental data for this specific molecule. By synthesizing information from structurally related compounds and applying principles of physical organic chemistry, this document provides a comprehensive technical overview for researchers, chemists, and drug development professionals. It includes predicted physicochemical properties, expected spectral signatures, a proposed, detailed protocol for its synthesis via Friedel-Crafts alkylation, and a discussion of its potential applications and necessary safety precautions.
Chemical Identity and Structure
2-isopropyl-3,5-xylenol is an aromatic alcohol. Structurally, it is a derivative of phenol containing two methyl groups at positions 3 and 5, and an isopropyl group at position 2 relative to the primary hydroxyl functional group.[1][2] The arrangement of these alkyl groups dictates its steric and electronic properties, influencing its reactivity and intermolecular interactions.
Caption: Chemical structure of 2-isopropyl-3,5-xylenol.
| Identifier | Value |
| IUPAC Name | 2-isopropyl-3,5-dimethylphenol |
| CAS Number | 60834-80-2[1] |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.24 g/mol |
Physicochemical Properties: A Comparative Analysis
Table 1: Predicted & Calculated Properties of 2-isopropyl-3,5-xylenol
| Property | Predicted Value | Rationale / Method |
|---|---|---|
| Physical State | Colorless to pale yellow liquid or low-melting solid | Based on related substituted phenols. |
| Boiling Point | ~235-245 °C | Increased from 3,5-xylenol's 222 °C due to higher molecular weight and van der Waals forces. |
| logP (Octanol/Water) | ~3.4 | Calculated estimate; significantly more lipophilic than 3,5-xylenol due to the isopropyl group. |
| Aqueous Solubility | Low | Increased lipophilicity reduces solubility in polar solvents like water. |
| pKa | ~10.2 - 10.6 | Similar to other alkylphenols; the electron-donating alkyl groups slightly decrease acidity compared to phenol. |
Table 2: Experimental Properties of the Parent Compound, 3,5-Xylenol
| Property | Value | Source |
|---|---|---|
| CAS Number | 108-68-9 | [3] |
| Appearance | White-to-yellow crystalline solid | [4] |
| Melting Point | 61-64 °C | |
| Boiling Point | 222 °C | [3] |
| Flash Point | 92.2 °C |[3] |
Spectral and Analytical Characterization
For any researcher synthesizing or isolating this compound, analytical confirmation is paramount. The following are predicted spectral data to aid in structural elucidation.
-
¹H NMR (in CDCl₃, 300 MHz):
-
δ ~7.0-6.5 (m, 2H): Aromatic protons on the ring. Their splitting pattern will depend on their coupling constants.
-
δ ~4.8 (s, 1H): Phenolic hydroxyl proton; this signal is often broad and its chemical shift is concentration-dependent.
-
δ ~3.2 (septet, 1H, J ≈ 7 Hz): Methine proton (-CH) of the isopropyl group.
-
δ ~2.3 (s, 6H): Protons of the two equivalent methyl groups at positions 3 and 5.
-
δ ~1.2 (d, 6H, J ≈ 7 Hz): Protons of the two equivalent methyl groups of the isopropyl substituent.
-
-
¹³C NMR (in CDCl₃, 75 MHz):
-
δ ~150-155: Aromatic carbon attached to the hydroxyl group (C1).
-
δ ~138-142: Aromatic carbons attached to the methyl groups (C3, C5).
-
δ ~125-130: Aromatic carbon attached to the isopropyl group (C2).
-
δ ~115-125: Aromatic carbons bearing protons (C4, C6).
-
δ ~26-30: Methine carbon of the isopropyl group.
-
δ ~22-25: Methyl carbons of the isopropyl group.
-
δ ~20-22: Methyl carbons at positions 3 and 5.
-
-
Infrared (IR) Spectroscopy:
-
~3600-3200 cm⁻¹ (broad): O-H stretching of the phenolic hydroxyl group.
-
~3100-3000 cm⁻¹ (medium): Aromatic C-H stretching.
-
~2960-2850 cm⁻¹ (strong): Aliphatic C-H stretching from isopropyl and methyl groups.
-
~1600 & ~1500 cm⁻¹ (strong): C=C stretching within the aromatic ring.
-
~1200 cm⁻¹ (strong): C-O stretching of the phenol.
-
-
Mass Spectrometry (MS):
-
M⁺• at m/z = 164: Molecular ion peak.
-
Fragment at m/z = 149: Loss of a methyl radical ([M-15]⁺).
-
Fragment at m/z = 121: Loss of an isopropyl radical ([M-43]⁺), a likely significant fragment.
-
Analytical Workflow: HPLC Method Development
A reverse-phase HPLC method would be suitable for purity analysis and quantification. Based on methods for similar phenolic compounds, a robust starting point can be established.
Protocol: Reverse-Phase HPLC Analysis
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile (ACN) and water. For MS compatibility, 0.1% formic acid should be added to both solvents.
-
Start with a 50:50 ACN:Water mixture.
-
Ramp to 95:5 ACN:Water over 10 minutes.
-
Hold for 2 minutes.
-
Return to initial conditions and equilibrate for 3 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector set to ~275 nm, the typical λₘₐₓ for phenolic compounds.
-
Injection Volume: 10 µL.
-
Rationale: The C18 column retains the nonpolar analyte. The gradient elution ensures that the target compound, along with any potential nonpolar impurities or starting materials, are effectively separated and eluted with sharp peaks.
Synthesis and Reactivity
A robust and direct method for the preparation of 2-isopropyl-3,5-xylenol is the Friedel-Crafts alkylation of the commercially available 3,5-xylenol. The choice of the isopropylating agent and catalyst is critical to control regioselectivity and minimize side reactions. Using an alcohol like 2-propanol is a greener approach compared to isopropyl halides.[5][6]
Caption: Proposed workflow for the synthesis of 2-isopropyl-3,5-xylenol.
Detailed Experimental Protocol: Synthesis
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add 3,5-xylenol (1.0 eq).
-
Reagent Addition: Add an excess of 2-propanol (5-10 eq), which serves as both a reactant and solvent. Begin stirring to dissolve the xylenol.
-
Catalyst Introduction: Slowly add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq) through the dropping funnel. An exotherm may be observed.
-
Reaction: Heat the mixture to reflux (approximately 80-100 °C) and maintain for 4-8 hours. Monitor the reaction progress by taking aliquots and analyzing via TLC or GC-MS.
-
Causality Note: The acid protonates the 2-propanol, which then loses water to form an isopropyl carbocation. This electrophile is attacked by the electron-rich aromatic ring of 3,5-xylenol. Alkylation is directed ortho to the powerful activating hydroxyl group.
-
-
Workup: Cool the reaction mixture to room temperature. Slowly pour it into a beaker of ice water to quench the reaction. Transfer the mixture to a separatory funnel and extract with a nonpolar organic solvent (e.g., ethyl acetate or diethyl ether) three times.
-
Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove residual acid) and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The resulting crude oil can be purified by vacuum distillation or silica gel column chromatography to yield the pure 2-isopropyl-3,5-xylenol.
Reactivity Profile
-
Acidity: The phenolic proton is weakly acidic and will be deprotonated by strong bases (e.g., NaOH, NaH) to form a phenoxide ion.
-
Nucleophilicity: The resulting phenoxide is a potent nucleophile, readily participating in Williamson ether synthesis or esterification reactions.
-
Electrophilic Aromatic Substitution: The aromatic ring remains activated towards further substitution, although the existing alkyl groups, particularly the bulky isopropyl group, will sterically hinder some positions.
Relevance and Potential in Drug Development
While 2-isopropyl-3,5-xylenol itself has no documented therapeutic applications, its structure is of interest to medicinal chemists for several reasons:
-
Scaffold for Analog Development: It serves as a rigid, lipophilic scaffold. The phenolic hydroxyl is a key handle for introducing a wide variety of functional groups to explore structure-activity relationships (SAR).
-
Modulation of ADME Properties: The isopropyl and methyl groups increase the compound's lipophilicity, which can enhance membrane permeability. This feature can be tuned by derivatizing the hydroxyl group. For instance, converting the phenol to a more polar or ionizable group could improve solubility, while conversion to an ester could create a prodrug to enhance oral absorption.[7]
-
Metabolic Stability: The substitution pattern may influence metabolic stability. While phenols can be susceptible to Phase II glucuronidation, the steric bulk of the ortho-isopropyl group might partially shield the hydroxyl group, potentially slowing this metabolic pathway compared to less hindered phenols.[8]
-
Antioxidant and Antimicrobial Potential: Phenolic compounds are well-known radical scavengers and possess antimicrobial properties. The specific substitution pattern on 2-isopropyl-3,5-xylenol could lead to novel activity in these areas, building on the known antiseptic properties of related xylenols.[9]
Safety and Handling
Crucial Note: No specific toxicological data for 2-isopropyl-3,5-xylenol (CAS 60834-80-2) has been published. Therefore, it must be handled with extreme caution, assuming it possesses hazards similar to or greater than related xylenol isomers.
-
Assumed Hazards: Based on data for 3,5-xylenol and other isomers, this compound should be considered:
-
Recommended Precautions:
-
Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles or a face shield at all times.
-
Handling: Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage: Store locked up in a tightly closed container in a cool, dry place away from oxidizing agents.[10]
-
Conclusion and Future Directions
2-isopropyl-3,5-xylenol is a molecule of potential interest that is defined more by a lack of data than by established facts. This guide has provided a framework based on expert analysis and comparison with known compounds to empower researchers. The proposed synthesis is logical and based on well-established chemical principles. The primary areas for future investigation are clear:
-
Synthesis and Characterization: The proposed synthesis should be performed, and the resulting product must be fully characterized to confirm its structure and establish definitive spectral and physical property data (e.g., melting point, boiling point, NMR, IR, MS).
-
Biological Screening: The compound should be screened for various biological activities, including antimicrobial, antioxidant, and cytotoxic properties, to identify potential therapeutic avenues.
-
Toxicological Evaluation: A comprehensive safety assessment is required before any advanced applications can be considered.
This foundational work is critical to unlocking the potential of 2-isopropyl-3,5-xylenol and enabling its use in future scientific and pharmaceutical innovation.
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Development of a prospective isopropyl alcohol-loaded pharmaceutical base using simultaneous in vitro/in vivo characterization methods of skin performance. PubMed. [Link]
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